2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine
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Overview
Description
2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring, and a bromophenyl group attached to the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reaction: The final step involves coupling the bromophenyl-imidazole intermediate with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole and pyridine rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)pyridine: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-methyl-2-(4-bromophenyl)imidazole:
Uniqueness
2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is unique due to the combination of the pyridine and imidazole rings with a bromophenyl group. This structure provides a balance of electronic properties and steric effects, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-1-methylimidazol-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c1-19-10-14(11-5-7-12(16)8-6-11)18-15(19)13-4-2-3-9-17-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDQKUOKLLODV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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